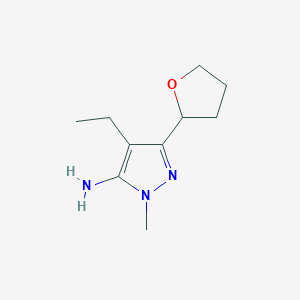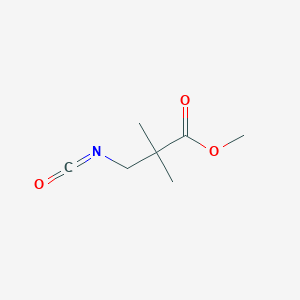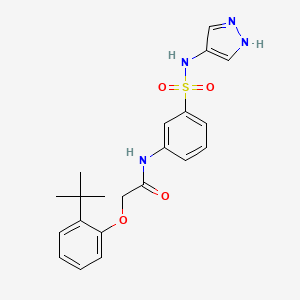
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the acetamide moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other sulfonamides.
Propiedades
Fórmula molecular |
C21H24N4O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-(2-tert-butylphenoxy)-N-[3-(1H-pyrazol-4-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2,3)18-9-4-5-10-19(18)29-14-20(26)24-15-7-6-8-17(11-15)30(27,28)25-16-12-22-23-13-16/h4-13,25H,14H2,1-3H3,(H,22,23)(H,24,26) |
Clave InChI |
WNHBHKIOMTUULT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


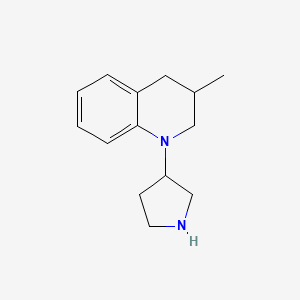
![4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)

![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)

![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)

![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
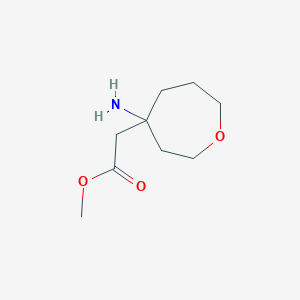
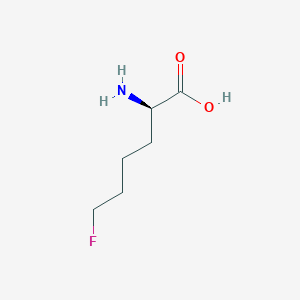
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)

